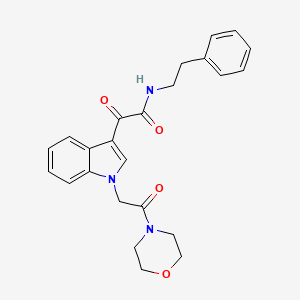![molecular formula C14H16N2O3 B2844070 6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile CAS No. 2034455-61-1](/img/structure/B2844070.png)
6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,4-Dioxaspiro[4.5]decan-8-one” is a chemical compound with the molecular formula C8H12O3 . It is also known by other names such as Cyclohexanone ethylene acetal and Cyclohexanone ethylene ketal . It is used in the preparation of a series of potent analgesic compounds and as a building block in the synthesis of tritium labelled probes for the autoradiography study of the dopamine reuptake complex .
Synthesis Analysis
While specific synthesis methods for “6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile” are not available, “1,4-Dioxaspiro[4.5]decan-8-one” has been used in a study of microwave-assisted reductive amination . It has also been converted into a series of 5-alkoxytryptamine derivatives including serotonin, melatonin, and bufotenin via a novel aromatization process .Molecular Structure Analysis
The molecular structure of “1,4-Dioxaspiro[4.5]decan-8-one” is available as a 2D Mol file or as a computed 3D SD file . The molecular weight is 142.1956 .Physical And Chemical Properties Analysis
“1,4-Dioxaspiro[4.5]decan-8-one” is a beige, odorless solid . It has a melting point range of 74 - 76 °C / 165.2 - 168.8 °F . The flash point and boiling point are not available .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile and its derivatives have been explored for their potential in the synthesis of various compounds with biological activity. A study by Ismail et al. (2003) focused on synthesizing and evaluating the antiprotozoal activity of aza-analogues of furamidine, including compounds derived from 6-(furan-2-yl)nicotinonitrile. These compounds showed promising activity against Trypanosoma and Plasmodium falciparum, with some being curative in an in vivo mouse model for Trypanosoma (Ismail et al., 2003).
Synthesis of Deuterium-Labelled Compounds
The synthesis of deuterium-labelled compounds using 6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile derivatives has also been researched. Ismail and Boykin (2004) described the synthesis of deuterium-labelled 6-[5-(4-amidinophenyl)furan-2-yl]nicotinamidine, which could be significant in tracing and studying the behavior of such compounds in biological systems (Ismail & Boykin, 2004).
Precursor in Synthesis of Other Compounds
The 1,4-Dioxaspiro[4.5]decan-8-one structure, a close relative of 6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile, has been used as a precursor in the synthesis of various other compounds. For example, it's been used in the synthesis of derivatives of benzofurazan and benzofuroxan, which have been studied under different conditions like acid hydrolysis (Samsonov & Volodarsky, 2000).
Chemosensing and Pharmacological Properties
Another study by Al-Hazmy et al. (2022) explored the chemosensing properties of coumarin derivatives, including compounds related to 6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile. These compounds displayed significant antimicrobial and antioxidant activities, as well as anti-inflammatory and cytotoxic activities against various cancer cell lines, demonstrating their potential in pharmacological applications (Al-Hazmy et al., 2022).
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(1,4-dioxaspiro[4.5]decan-8-yloxy)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c15-9-11-1-2-13(16-10-11)19-12-3-5-14(6-4-12)17-7-8-18-14/h1-2,10,12H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTLMNCOFYHSSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1OC3=NC=C(C=C3)C#N)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)pyran-4-one](/img/structure/B2843992.png)
![7-(4-methoxyphenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2843993.png)

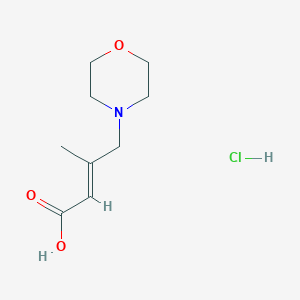
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-phenylbenzamide](/img/structure/B2843998.png)
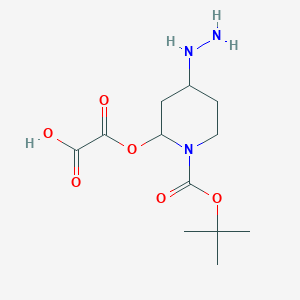
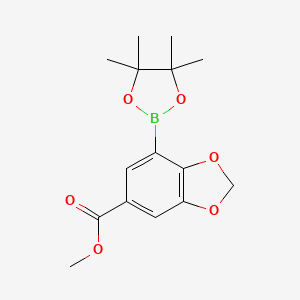
![6-(3-Ethoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2844002.png)
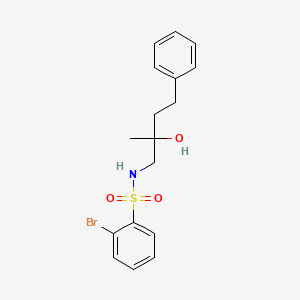

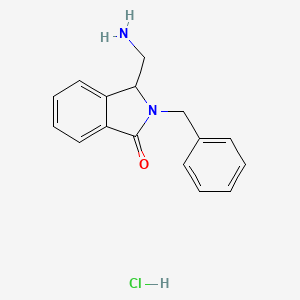
![1-(Chloromethyl)-3-(2,4,5-trimethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2844008.png)
![1-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrrolidine-3-sulfonyl fluoride](/img/structure/B2844009.png)
